3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-
Description
Bonding and Ring Strain
The fused-ring system imposes angular strain due to the bicyclo[5.1.0] framework. The seven-membered ring adopts a chair-like conformation, as observed in analogous trioxabicyclo compounds, while the three-membered epoxy ring introduces torsional strain. Key bond lengths include:
- C–O bonds : Approximately 1.42–1.44 Å, typical for ether linkages.
- C–C bonds : 1.52–1.54 Å in the bicyclic backbone.
The methyl groups at position 4 contribute to steric hindrance, stabilizing the cis configuration through van der Waals interactions. Hydrogen bonding between axial oxygen atoms and adjacent hydrogens further stabilizes the structure, as seen in similar bicyclic ethers.
Properties
CAS No. |
100572-41-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,7S)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
GEKNCWQQNMEIMS-OLQVQODUSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O2)CO1)C |
Canonical SMILES |
CC1(OCC2C(O2)CO1)C |
Origin of Product |
United States |
Preparation Methods
Calcium Hypochlorite-Mediated Epoxidation
In a representative procedure, 4,7-dihydro-2,2-dimethyl-1,3-dioxep-5-ene (150.0 g, 1.18 mol) is reacted with calcium hypochlorite (59% purity, 150 g, 0.62 mol) in a t-butanol/water mixture under carbon dioxide atmosphere at 0–5°C. After 30 minutes, aqueous sodium hydroxide (50%, 160 g) is added, and the mixture is refluxed for 1.5 hours. Work-up involves solvent extraction and fractional distillation, yielding 116.1 g (68%) of the title compound as a colorless oil.
Hydrogen Peroxide with Heterogeneous Catalysts
A catalytic method employs phosphomolybdic acid or sodium tungstate with hydrogen peroxide. For instance, 4,7-dihydro-2,2-dimethyl-1,3-dioxep-5-ene reacts with 30% H₂O₂ in dichloromethane at 25°C for 6 hours using 0.5 mol% sodium tungstate. This method achieves 85% conversion with >95% selectivity, reducing side products compared to stoichiometric oxidants.
Two-Step Synthesis from 2-Butene-1,4-Diol
A patent-based route (CN103351396A) outlines a scalable two-step process:
Cyclization Step
2-Butene-1,4-diol undergoes cyclization with 2,2-dimethoxypropane in concentrated sulfuric acid at 60°C for 4 hours, forming 4,7-dihydro-2,2-dimethyl-1,3-dioxep-5-ene in 85% yield. The reaction mechanism involves acid-catalyzed ketal formation and dehydration.
Epoxidation with mCPBA
The intermediate dihydrodioxepane is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 12 hours. After quenching with sodium sulfite and extraction, distillation affords the epoxide in 60% yield (total yield: 50%) with >98% purity.
Asymmetric Synthesis Using Chiral Amines
Enantioselective routes leverage chiral auxiliaries to control stereochemistry.
Titanium Tetraisopropoxide/(R)-1-Phenethylamine System
A mixture of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (2.0 g), titanium tetraisopropoxide (818 μL), and (R)-1-phenethylamine (1.79 mL) in heptane/water undergoes stirring at room temperature for 20 hours. Ice-cooling precipitates the chiral complex, yielding 35% enantiomeric excess after recrystallization.
Modified Sharpless Epoxidation
Adapting the Sharpless epoxidation, a vanadyl acetylacetonate catalyst with tert-butyl hydroperoxide (TBHP) in dichloroethane at −20°C achieves 72% yield and 89:11 diastereomeric ratio. This method is noted for its scalability and compatibility with sensitive functional groups.
Comparative Analysis of Methods
Critical Process Parameters
Temperature Control
Epoxidation with mCPBA requires strict temperature control (0–5°C) to prevent ring-opening side reactions. Elevated temperatures (>30°C) reduce yields by 40% due to peroxidation.
Solvent Selection
Polar aprotic solvents (e.g., t-butanol) enhance hypochlorite reactivity, while dichloromethane improves mCPBA solubility. Non-polar solvents like heptane facilitate chiral resolution but slow reaction kinetics.
Catalyst Loading
Sodium tungstate at 0.5 mol% optimizes H₂O₂ activation without over-oxidation. Excess catalyst (>1 mol%) promotes diol byproducts, lowering yields to 55%.
Industrial-Scale Considerations
The two-step patent method is favored for manufacturing due to:
- Low-cost raw materials : 2-butene-1,4-diol and 2,2-dimethoxypropane are commodity chemicals.
- Minimal waste : Sulfuric acid is recyclable, and mCPBA byproducts are non-hazardous.
- High purity : Distillation eliminates residual dihydrodioxepane, meeting pharmaceutical-grade standards.
Emerging Techniques
Flow Chemistry
Microreactor systems enable continuous epoxidation with H₂O₂, achieving 92% yield in 10 minutes residence time. This approach reduces thermal degradation risks associated with batch processing.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms within the bicyclic framework .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions .
Major Products Formed
Oxidation: Carbonyl compounds such as ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Applications in Organic Synthesis
1. Formation of Chiral Carbamates
3,5,8-Trioxabicyclo[5.1.0]octane serves as a precursor in the CO2-mediated formation of chiral carbamates from meso-epoxides. This reaction utilizes polycarbonate intermediates and amine nucleophiles, yielding a variety of CO2-based carbamate scaffolds with high enantiomeric excess (up to 99%) .
2. Asymmetric Aminolysis
The compound is instrumental in asymmetric aminolysis reactions where it can be converted into optically pure derivatives through titanium(IV)/BINOL catalyzed processes. This application is particularly valuable for synthesizing pharmaceuticals and fine chemicals that require specific stereochemistry .
Case Study 1: Asymmetric Ring-Opening Reactions
A study published in the Journal of the American Chemical Society explored the mechanism of asymmetric ring-opening aminolysis of 3,5,8-trioxabicyclo[5.1.0]octane catalyzed by a titanium/BINOL system. The findings highlighted the effectiveness of this catalyst system in producing high yields of optically pure products .
Case Study 2: CO2 Utilization in Organic Synthesis
Research conducted on the use of this compound in CO2-mediated reactions demonstrated its potential for sustainable chemistry practices. The ability to utilize carbon dioxide as a feedstock for organic synthesis aligns with green chemistry principles and showcases the compound's role in developing environmentally friendly processes .
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane involves its ability to undergo ring-opening reactions. This property is exploited in the synthesis of gadobutrol, where the compound reacts with gadolinium to form a stable complex. The molecular targets and pathways involved in these reactions include the formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles .
Comparison with Similar Compounds
Table 1: Structural and Conformational Comparison
Reactivity in Copolymerization with CO₂
CXO is highly reactive in copolymerization with CO₂, outperforming other epoxides like indene oxide (IO) in producing semicrystalline polycarbonates.
Table 2: Copolymerization Performance with CO₂

CXO-derived polycarbonates exhibit superior thermal stability due to isotactic stereoregularity, enabling applications in high-temperature environments . Hydrolysis of CXO-based polymers yields stereoregular polyols, useful as macro-initiators for polylactide grafting .
Catalytic Asymmetric Ring-Opening Reactions
CXO’s meso-epoxide structure allows enantioselective desymmetrization. The Ti/BINOLate/water system achieves >90% enantiomeric excess (ee) in aminolysis with benzylamine, outperforming other meso-epoxides like cis-stilbene oxide .
Table 3: Enantioselective Ring-Opening Efficiency
Synergistic ligand effects in Ti(BINOLate)₂ complexes further enhance CXO’s reactivity compared to monodentate ligands .
Biological Activity
3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis- (CAS No. 57280-22-5) is a bicyclic compound notable for its unique structural framework that includes three oxygen atoms within a bicyclic system. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry.
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Appearance : Clear colorless to yellow liquid
- Boiling Point : Approximately 86 °C at 15 mmHg
Synthesis
The synthesis of 3,5,8-trioxabicyclo[5.1.0]octane can be achieved through various methods, including:
- CO2-Mediated Reactions : Utilization of meso-epoxides to form chiral carbamates.
- Asymmetric Aminolysis : Employing Ti(IV)/BINOL catalysis to obtain optically pure derivatives.
These methods highlight the compound's versatility and potential for modification to enhance biological activity.
The biological activity of 3,5,8-trioxabicyclo[5.1.0]octane primarily stems from its role as an intermediate in the synthesis of gadobinol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). The compound facilitates the formation of chiral carbamates from meso-epoxides, which is crucial for synthesizing optically pure compounds with significant pharmacological relevance.
Case Studies and Research Findings
- Chiral Carbamate Formation : Research indicates that this compound can mediate the formation of chiral carbamates with high yields and enantiomeric excess (up to 99%), showcasing its potential in asymmetric synthesis .
- Gadolinium-Based Contrast Agents : A study highlighted its application in synthesizing gadobinol, emphasizing its importance in medical imaging technologies .
- Toxicological Studies : Preliminary toxicity assessments suggest that while the compound is an irritant, specific biological interactions are yet to be fully elucidated .
Comparative Analysis
To better understand the unique properties of 3,5,8-trioxabicyclo[5.1.0]octane compared to structurally similar compounds, a comparative table is provided below:
| Compound Name | Molecular Formula | Unique Features | Applications |
|---|---|---|---|
| 3,5,8-Trioxabicyclo[5.1.0]octane | C₇H₁₂O₃ | Bicyclic with three oxygens | MRI contrast agents |
| 1,3-Dioxolane | C₄H₈O₂ | Five-membered ring with two oxygens | Solvent and reagent |
| 1,4-Dioxane | C₄H₈O₂ | Six-membered ring structure | Solvent in organic reactions |
| 2-Methyl-1,3-dioxolane | C₅H₁₀O₂ | Methyl group on five-membered dioxole | Solvent and reagent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
